四(二乙氨基)溴化鏻

描述

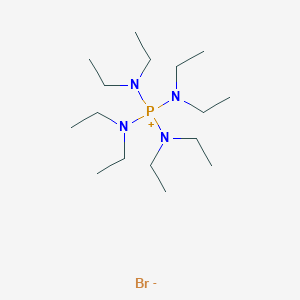

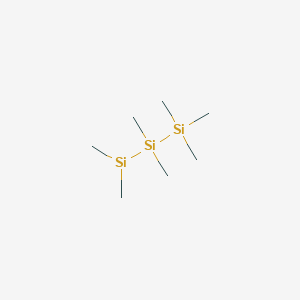

Tetrakis(diethylamino)phosphonium bromide is a compound with the molecular formula C16H40BrN4P . It is a high-temperature phase-transfer catalyst and has been used in several high-temperature PTC halex reactions at 180 degrees Celsius for extended reaction times .

Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamino)phosphonium bromide consists of 16 carbon atoms, 40 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 phosphorus atom . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

Tetrakis(diethylamino)phosphonium bromide is a powder with a melting point of 245-246 degrees Celsius . It has a molecular weight of 399.4 . Other physical and chemical properties are not provided in the search results.科学研究应用

催化和纳米粒子合成

四(二乙氨基)溴化鏻已在催化和纳米粒子合成领域得到探索,其衍生物已显示出有效性。例如,四(羟甲基)氯化鏻 (THPC) 已被用作单金属纳米粒子合成和双金属纳米合金的还原剂和稳定配体。这些含有贵金属的纳米粒子由于其超小尺寸、窄尺寸分布和在水溶液中的高稳定性,在催化中表现出巨大的潜力 (Hueso 等人,2013 年)。

药物递送系统

在药物科学中,四(二乙氨基)溴化鏻的衍生物已被用于创建创新的药物递送系统。例如,四(羟甲基)氯化鏻已被用作壳聚糖基水凝胶中的交联剂。这些水凝胶表现出 pH 敏感的溶胀动力学、低毒性、生物相容性、粘膜粘附性,并且可以实现药物释放的改性,正如抗癌药物喜树碱所证明的那样。该应用强调了四(二乙氨基)溴化鏻衍生物在开发口服化疗给药策略中的潜力 (Martínez-Martínez 等人,2019 年)。

环境应用

此外,四(羟甲基)硫酸鏻 (THPS) 等衍生物已被探索用于环境应用,例如处理工业废水。研究表明,THPS 可以有效去除废水中的有机磷,表明其在减轻污染和增强工业过程的可持续性方面具有实用性 (彭等人,2022 年)。

阴离子聚合

四(二乙氨基)溴化鏻衍生物的新颖应用也延伸到聚合物科学领域。与四(二乙氨基)溴化鏻衍生物相关的四[三(二甲氨基)甲酰基亚氨基]鏻 (P5+) 阳离子的盐引发甲基丙烯酸甲酯的快速且受控的阴离子聚合,展示了其在合成具有精确分子量和窄分布的聚合物中的作用 (巴斯卡兰和穆勒,2000 年)。

未来方向

Tetrakis(dialkylamino)phosphonium compounds, which are similar to Tetrakis(diethylamino)phosphonium bromide, have been used in the efficient synthesis of high-performance anion exchange membranes . This suggests potential future applications of Tetrakis(diethylamino)phosphonium bromide in the field of energy applications .

作用机制

Target of Action

Tetrakis(diethylamino)phosphonium bromide is primarily used as a phase-transfer catalyst A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place

Mode of Action

As a phase-transfer catalyst, tetrakis(diethylamino)phosphonium bromide operates by enabling the transfer of a reactant across the interface of two phases, such as an organic phase and an aqueous phase This is achieved by forming a complex with the reactant, effectively solubilizing it in the other phase

Biochemical Pathways

Its role is confined to the facilitation of chemical reactions in a laboratory or industrial setting .

Result of Action

The primary result of the action of tetrakis(diethylamino)phosphonium bromide is the successful progression of a chemical reaction that might otherwise be hindered by phase separation

Action Environment

The efficacy and stability of tetrakis(diethylamino)phosphonium bromide as a phase-transfer catalyst can be influenced by various environmental factors. These include the temperature of the reaction (it is known to be used in high-temperature reactions ), the nature of the reactants and the specific phases involved.

属性

IUPAC Name |

tetrakis(diethylamino)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSNYNMMDQPIDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BrN4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine](/img/structure/B3285776.png)